(S)-Venlafaxine
Overview
Description
(S)-Venlafaxine, a phenylethylamine derivative, is known for its role in facilitating neurotransmission within the brain. It achieves this by inhibiting the presynaptic reuptake of serotonin (5-HT) and noradrenaline (norepinephrine), making it a valuable agent in the pharmacological management of depression. Its clinical efficacy and tolerability have been well-documented, showing significant effectiveness over placebo and comparability with other antidepressants such as imipramine, clomipramine, trazodone, or fluoxetine. Venlafaxine is distinguished by its good tolerability profile, minimal anticholinergic, and CNS adverse effects, and a low impact on cardiac conduction, despite some reports of modest blood pressure increases at high doses (Holliday & Benfield, 2012).
Synthesis Analysis
The detailed synthesis process of (S)-Venlafaxine is not directly covered in the available literature. However, understanding its chemical synthesis is crucial for producing the active pharmaceutical ingredient (API) with high purity and yield. The synthesis typically involves complex organic reactions to form the phenylethylamine core structure, critical for its biological activity.
Molecular Structure Analysis
(S)-Venlafaxine's molecular structure is characterized by a bicyclic phenylethylamine backbone, which is structurally distinct from other antidepressants on the market. This unique structure is crucial for its mechanism of action, facilitating its dual reuptake inhibition of serotonin and norepinephrine (Dubey et al., 2020).
Safety And Hazards
Future Directions
A range of effective treatments for Generalized Anxiety Disorder (GAD) are available, particularly duloxetine, escitalopram, pregabalin, quetiapine, and venlafaxine. There is a limited evidence base to support the further pharmacological management of patients with GAD who have not responded to initial treatment . The potential of several compounds including certain psychedelics, ketamine, oxytocin, and agents modulating the orexin, endocannabinoid, and immune systems merits further study .
properties
IUPAC Name |
1-[(1S)-2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2/c1-18(2)13-16(17(19)11-5-4-6-12-17)14-7-9-15(20-3)10-8-14/h7-10,16,19H,4-6,11-13H2,1-3H3/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVNVHUZROJLTJ-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@H](C1=CC=C(C=C1)OC)C2(CCCCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50904847 | |
Record name | (S)-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Venlafaxine | |
CAS RN |
93413-44-6 | |
Record name | Venlafaxine, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093413446 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (S)-Venlafaxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50904847 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VENLAFAXINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FIM3PQD9S | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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